5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of multiple phenyl and phenoxy groups in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-1,3-diphenylpropane with sodium phenoxide in the presence of a suitable solvent can lead to the formation of the desired benzothiophene derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiophene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or phenoxy groups, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Wissenschaftliche Forschungsanwendungen
5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzothiophene derivatives, 5,6-Diphenoxy-1,3-diphenyl-2H-2-benzothiophen-2-one stands out due to its multiple phenyl and phenoxy groups, which enhance its chemical reactivity and potential applications. Similar compounds include:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4in.-disulfonic acid: Known for its use in spectrophotometric determination of iron.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Noted for its applications in heterocyclic chemistry and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
643768-07-4 |
---|---|
Molekularformel |
C32H22O3S |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
5,6-diphenoxy-1,3-diphenyl-2-benzothiophene 2-oxide |
InChI |
InChI=1S/C32H22O3S/c33-36-31(23-13-5-1-6-14-23)27-21-29(34-25-17-9-3-10-18-25)30(35-26-19-11-4-12-20-26)22-28(27)32(36)24-15-7-2-8-16-24/h1-22H |
InChI-Schlüssel |
SPBMMHGRZUKPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2=O)C4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.